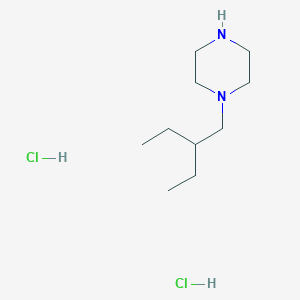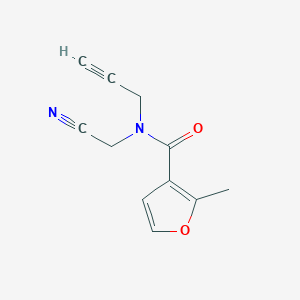
Lithium;3-pyridin-4-yl-1H-1,2,4-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;3-pyridin-4-yl-1H-1,2,4-triazole-5-carboxylate is a useful research compound. Its molecular formula is C8H5LiN4O2 and its molecular weight is 196.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Polymers and Fluorescence
Based on the asymmetric lithium salt of 1-(4-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxylic acid ligand, five lead(II)-containing polymers have been synthesized. These polymers display 2D networks and a 1D chain structure, with their structures and photoluminescent properties significantly influenced by counter anions. The photoluminescence is attributed to the n→π* transition, highlighting the potential application of such materials in fluorescence-based technologies (Li et al., 2021).
Lithiation and Electrophilic Reactions
The lithiation reactions of 1,2,3-triazolo[1,5-a]pyridine and its derivatives have been explored to produce lithium derivatives that react with electrophiles to yield triazolopyridin-7-yl derivatives. This research demonstrates the utility of such lithium derivatives in organic synthesis, providing a method for the preparation of substituted pyridine compounds (Jones & Sliskovic, 1982).
Deprotonation and Lithiation of Pyridinecarboxylic Acids
The lithium salts of pyridinecarboxylic acids undergo deprotonation adjacent to the carboxylate group under specific conditions, extending to chloronicotinic acids and activated benzoic acid. This finding has implications for the selective functionalization and modification of pyridinecarboxylic acids in synthetic chemistry (Mongin et al., 1999).
Lithium Salts Selective Receptor
A strapped calix[4]pyrrole bearing a triazole was synthesized as a selective ion pair receptor for lithium salts. The capture of LiCl by this receptor occurs via separated ion pair binding, demonstrating its potential as a selective sensor or extraction agent for lithium salts (Hong et al., 2020).
Lithium Carboxylate Frameworks
Novel lithium–organic frameworks have been synthesized, showcasing diverse structures and topologies. These frameworks exhibit guest-dependent photoluminescence, indicating their potential applications in material science for the development of responsive luminescent materials (Aliev et al., 2014).
Mécanisme D'action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to have a wide range of biological activities. They can act as ligands to form coordination complexes with transition metal ions . The pyridinyl group can also interact with various biological targets.
Biochemical Pathways
Without specific information on the targets of “Lithium;3-pyridin-4-yl-1H-1,2,4-triazole-5-carboxylate”, it’s difficult to say which biochemical pathways might be affected. Compounds with similar structures have been shown to have neuroprotective and anti-inflammatory properties .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Based on similar compounds, potential effects could include neuroprotection and anti-inflammation .
Propriétés
IUPAC Name |
lithium;3-pyridin-4-yl-1H-1,2,4-triazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2.Li/c13-8(14)7-10-6(11-12-7)5-1-3-9-4-2-5;/h1-4H,(H,13,14)(H,10,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKXEHAVINOEGJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=CC=C1C2=NNC(=N2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5LiN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2722594.png)
![4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B2722595.png)
![(1S,8'R)-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-7,8'-diol](/img/structure/B2722596.png)



![1-(2,3-Dimethoxyphenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B2722603.png)


![1-[3-[4-(1-Methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]ethanone](/img/structure/B2722612.png)


![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylbutanamide](/img/structure/B2722616.png)
